
Tiagabine hydrochloride hydrate
Vue d'ensemble
Description
Le chlorhydrate de tiagabine hydrate est un médicament anticonvulsivant largement utilisé pour le traitement de l’épilepsie. Il augmente sélectivement la concentration d’acide gamma-aminobutyrique dans les neurones présynaptiques et les cellules gliales, ce qui est efficace pour la thérapie . Le chlorhydrate de tiagabine hydrate est également utilisé pour traiter les troubles anxieux, les troubles paniques, les troubles de stress post-traumatique et la douleur neuropathique .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La préparation du chlorhydrate de tiagabine hydrate implique la synthèse de la base de tiagabine suivie de sa conversion en sel de chlorhydrate. Le complexe d’inclusion de la tiagabine et de la 2-hydroxypropyl-bêta-cyclodextrine peut être préparé par la méthode de lyophilisation. Des quantités équimolaires de base de tiagabine et de 2-hydroxypropyl-bêta-cyclodextrine sont dispersées dans l’eau et agitées pendant 24 heures à 27 °C .
Méthodes de production industrielle
La production industrielle du chlorhydrate de tiagabine hydrate implique généralement la synthèse à grande échelle de la base de tiagabine, suivie de sa conversion en sel de chlorhydrate. Le processus comprend des étapes de purification pour garantir la qualité et la stabilité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de tiagabine hydrate subit diverses réactions chimiques, notamment :
Oxydation : La tiagabine peut être oxydée dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir la tiagabine en ses formes réduites.
Substitution : La tiagabine peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites de tiagabine .
Applications de la recherche scientifique
Le chlorhydrate de tiagabine hydrate a de nombreuses applications de recherche scientifique, notamment :
Applications De Recherche Scientifique
Pharmacological Overview
Mechanism of Action
Tiagabine functions as a selective inhibitor of the gamma-aminobutyric acid (GABA) uptake transporter, specifically targeting the GABA transporter subtype 1 (GAT-1). By inhibiting this transporter, tiagabine increases the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission. This mechanism is pivotal in its effectiveness as an anticonvulsant and has implications for other neurological disorders.
Pharmacokinetics
Tiagabine is rapidly absorbed following oral administration, with a bioavailability exceeding 90%. Peak plasma concentrations are typically reached within 45 minutes. The compound exhibits linear pharmacokinetics over a dose range of 2 to 24 mg, with steady-state concentrations achieved within two days of consistent dosing. It is highly bound to plasma proteins (approximately 96%), which influences its distribution and clearance rates in different patient populations .
Clinical Applications
1. Treatment of Epilepsy
Tiagabine is primarily indicated as an adjunctive therapy for partial seizures in patients who do not respond adequately to other antiepileptic drugs. Clinical trials have demonstrated that tiagabine can significantly reduce seizure frequency in patients with complex partial seizures. For example, studies have shown that doses ranging from 32 mg to 56 mg daily resulted in a notable decrease in seizure rates compared to placebo .
2. Neuropathic Pain Management
Recent investigations have explored the efficacy of tiagabine in treating painful sensory neuropathy. A pilot study indicated that low doses (4-8 mg) could reduce pain symptoms by 16-38%, particularly improving surface pain and skin sensitivity. This suggests that tiagabine may enhance central pain control mechanisms through its action on GABAergic pathways .
3. Neuroprotective Effects
Emerging research indicates that tiagabine may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Parkinson's disease. Studies have shown that tiagabine pretreatment can protect dopaminergic neurons from neurotoxic damage, suggesting potential applications in neuroprotection and neuroinflammation .
Research Applications
1. Neuropharmacology
Tiagabine serves as a valuable tool in neuropharmacological research, particularly in studies examining GABAergic signaling and neurotransmitter dynamics. Its selective action on GABA transporters allows researchers to elucidate the role of GABA in various neurological conditions.
2. Drug Development
In pharmaceutical development, tiagabine is utilized as a model compound to study drug interactions with plasma proteins and other biomolecules. Its pharmacological profile aids in the formulation of novel therapeutic agents targeting similar pathways .
3. Behavioral Studies
Research involving animal models has employed tiagabine to investigate its effects on anxiety and stress-related behaviors, given its influence on GABAergic transmission. This line of inquiry may lead to new treatments for anxiety disorders and related conditions .
Case Studies
Mécanisme D'action
Le chlorhydrate de tiagabine hydrate exerce ses effets en inhibant sélectivement la recapture de l’acide gamma-aminobutyrique dans les neurones présynaptiques et les cellules gliales. Cette inhibition augmente la concentration d’acide gamma-aminobutyrique dans la fente synaptique, renforçant ses effets inhibiteurs sur la neurotransmission. Les principales cibles moléculaires sont les transporteurs d’acide gamma-aminobutyrique, qui sont responsables de la recapture de l’acide gamma-aminobutyrique .
Comparaison Avec Des Composés Similaires
Composés similaires
Vigabatrine : Un autre anticonvulsivant qui inhibe la gamma-aminobutyrique transaminase, augmentant les niveaux d’acide gamma-aminobutyrique.
Gabapentine : Un analogue de l’acide gamma-aminobutyrique utilisé pour traiter l’épilepsie et la douleur neuropathique.
Prégabaline : Similaire à la gabapentine, utilisé pour l’épilepsie et la douleur neuropathique.
Unicité
Le chlorhydrate de tiagabine hydrate est unique par son inhibition sélective de la recapture de l’acide gamma-aminobutyrique, ce qui le distingue des autres anticonvulsivants qui peuvent avoir des mécanismes d’action plus larges. Cette sélectivité rend la tiagabine particulièrement efficace pour augmenter les niveaux d’acide gamma-aminobutyrique sans affecter les autres systèmes de neurotransmetteurs .
Activité Biologique
Tiagabine hydrochloride hydrate (TGB) is a selective inhibitor of the GABA transporter-1 (GAT-1) and is primarily utilized as an anticonvulsant agent in the management of epilepsy. This article delves into its biological activity, including its mechanism of action, pharmacokinetics, and therapeutic applications, supported by relevant data tables and case studies.
Tiagabine enhances the inhibitory effects of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. By inhibiting GAT-1, TGB prevents the reuptake of GABA into presynaptic neurons, thereby increasing the availability of GABA in the synaptic cleft for receptor binding on postsynaptic cells. This mechanism contributes to its anticonvulsant properties.
Key Mechanistic Insights:
- IC50 Value: TGB exhibits an IC50 value of approximately 67 nM for GABA uptake inhibition in vivo .
- Protein Binding: It is highly bound to plasma proteins (>95%), influencing its pharmacokinetics and interactions with other medications .
Pharmacokinetics
Tiagabine is well absorbed after oral administration, with a bioavailability exceeding 95%. The drug is primarily metabolized by hepatic cytochrome P450 enzymes, particularly CYP3A4. Its elimination half-life ranges from 7 to 9 hours, with approximately 2% excreted unchanged in urine .
Parameter | Value |
---|---|
Absorption | >95% |
Protein Binding | 96% |
Metabolism | CYP3A4 |
Elimination Half-Life | 7-9 hours |
Excretion (unchanged) | ~2% |
Therapeutic Applications
Tiagabine is primarily indicated as an adjunctive therapy for partial seizures in adults and children over 12 years. Clinical studies have demonstrated its efficacy in reducing seizure frequency by at least 50% in a substantial percentage of patients .
Clinical Efficacy:
- In nonrandomized trials, treatment success rates range from 33% to 46% for seizure reduction .
- In newly diagnosed patients, TGB monotherapy has shown comparable efficacy to carbamazepine .
Case Studies and Research Findings
-
Astrocyte Cultures Study:
A study involving rat cortical astrocytes indicated that TGB did not significantly alter metabolic activities but exhibited protective effects against oxidative stress, suggesting potential neuroprotective properties . -
Neurotoxicity Protection:
Research demonstrated that TGB could protect dopaminergic neurons from neurotoxic damage in a mouse model treated with MPTP, indicating its potential application in neurodegenerative diseases such as Parkinson's disease . -
Interaction with Plasma Proteins:
An investigation into TGB's interaction with human serum albumin revealed moderate binding characteristics and suggested that hydrophobic interactions play a significant role in this process. This understanding may enhance its therapeutic utilization .
Adverse Effects and Considerations
The most common side effects associated with TGB include dizziness, fatigue, and somnolence. Importantly, it does not adversely affect cognitive functions or increase fracture risk . However, there is a noted risk of depression in patients with epilepsy when using TGB .
Propriétés
IUPAC Name |
(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S2.ClH.H2O/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H;1H2/t16-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZCGZMZXXVHCF-GGMCWBHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145821-57-4 | |
Record name | Tiagabine hydrochloride monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145821-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiagabine hydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145821574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TIAGABINE HYDROCHLORIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXB00SKC7R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.